(-)-1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
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Overview
Description
BRN 4690809, also known by its chemical name 4-Methyl-N-{2-[(4-methylphenyl)sulfonylsulfonyl]amino}ethyl)amino]ethyl}benzenesulfonamide, is an organic compound with the molecular formula C19H21N. It is primarily used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4690809 typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired chemical transformations. For instance, the initial step might involve the reaction of 4-methylbenzenesulfonyl chloride with an amine to form an intermediate sulfonamide. Subsequent steps may include further reactions with other reagents to achieve the final product .
Industrial Production Methods
In industrial settings, the production of BRN 4690809 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow processes to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
BRN 4690809 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
BRN 4690809 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 4690809 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to BRN 4690809 include:
- 4-Methylbenzenesulfonamide
- N-(2-Aminoethyl)-4-methylbenzenesulfonamide
- 4-Methyl-N-(2-aminoethyl)benzenesulfonamide
Uniqueness
BRN 4690809 is unique due to its specific structural features, such as the presence of multiple sulfonyl groups and the arrangement of its functional groups. These characteristics confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
81202-76-8 |
---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(4aR,5S,9bR)-1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H21N/c1-20-13-7-12-17-18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)19(17)20/h2-6,8-11,17-19H,7,12-13H2,1H3/t17-,18+,19+/m1/s1 |
InChI Key |
ZFTCDHKYTKCNGS-QYZOEREBSA-N |
Isomeric SMILES |
CN1CCC[C@H]2[C@@H]1C3=CC=CC=C3[C@@H]2C4=CC=CC=C4 |
Canonical SMILES |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Origin of Product |
United States |
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